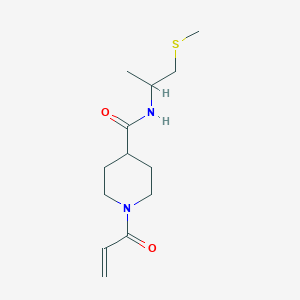
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound featuring a pyridine ring, a piperidine ring, and a thiophene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridine and thiophene groups. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as an amine or thiol.
Reduction reactions: Reduction of intermediates to form the desired compound.
Coupling reactions: These reactions involve the joining of two or more fragments to form the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene group to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the pyridine ring to form pyridine derivatives.
Substitution: Replacement of functional groups on the piperidine or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted piperidine and pyridine derivatives.
Applications De Recherche Scientifique
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The thiophene group, in particular, plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of functional groups. Similar compounds include:
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)ethanamine: Similar structure but with an ethanamine group instead of acetamide.
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)propanamide: Similar structure but with a propanamide group instead of acetamide.
These compounds share similarities in their core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-17(12-15-4-3-11-22-15)19-13-14-6-9-20(10-7-14)16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZIWFMKPOCDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2954930.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954935.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2954938.png)
![1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2954939.png)
![methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2954940.png)

![3-(2-Methoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2954943.png)

![1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride](/img/structure/B2954946.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954947.png)


![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954951.png)
